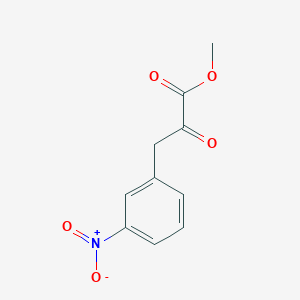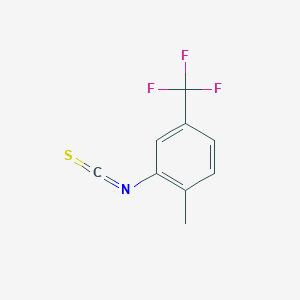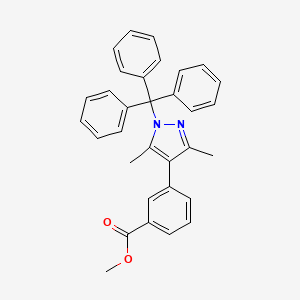
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is a chemical compound known for its unique structure and properties. It belongs to the class of benzothiazole derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide typically involves the reaction of 6-butyl-2-aminobenzothiazole with 4-methylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives with different functional groups.
科学研究应用
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
作用机制
The mechanism of action of N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-(6-Butyl-2-benzothiazolyl)-2-chloroacetamide
- N-(6-Butyl-2-benzothiazolyl)-4-chlorobenzamide
Uniqueness
N-(6-Butyl-2-benzothiazolyl)-4-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C19H20N2OS |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
N-(6-butyl-1,3-benzothiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C19H20N2OS/c1-3-4-5-14-8-11-16-17(12-14)23-19(20-16)21-18(22)15-9-6-13(2)7-10-15/h6-12H,3-5H2,1-2H3,(H,20,21,22) |
InChI 键 |
MSRZTOUOVIXNEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
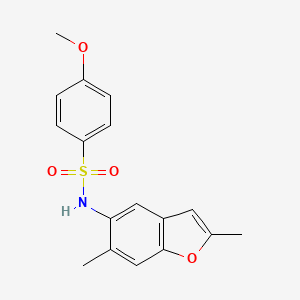


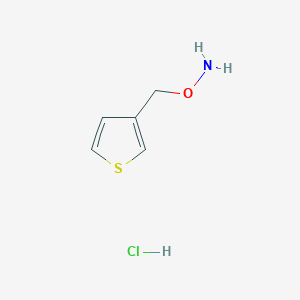
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
